2-(4-BROMOPHENOXY)-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE
Overview
Description
2-(4-BROMOPHENOXY)-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenoxy group and a phenylcarbamoyl amino group attached to an acetamide backbone, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-bromophenol with chloroacetic acid to form 4-bromophenoxyacetic acid . This intermediate is then reacted with phenyl isocyanate to introduce the phenylcarbamoyl group, followed by amidation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenoxyacetic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-BROMOPHENOXY)-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-BROMOPHENOXY)ACETYL)CARBOHYDRAZONOYL)-2-ETHOXYPHENYL 4-PROPOXYBENZOATE
- 4-BROMO-2-(2-((4-BROMOPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE
Uniqueness
2-(4-BROMOPHENOXY)-N-[(PHENYLCARBAMOYL)AMINO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1-[[2-(4-bromophenoxy)acetyl]amino]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c16-11-6-8-13(9-7-11)22-10-14(20)18-19-15(21)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,18,20)(H2,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNJQMUJPZIZMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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